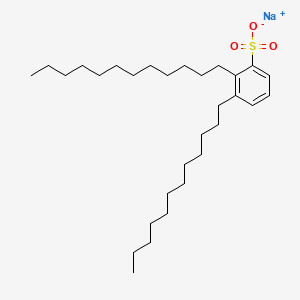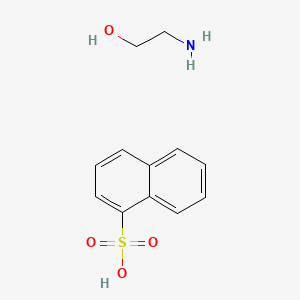
Sodium hydrogen 3-amino-5-sulphonatosalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen 3-amino-5-sulphonatosalicylate is a chemical compound with the molecular formula C7H6NNaO6S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 3-amino-5-sulphonatosalicylate typically involves the sulfonation of 3-amino salicylic acid. The reaction is carried out under controlled conditions to ensure the proper introduction of the sulfonate group. The process may involve the use of sulfuric acid or other sulfonating agents .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hydrogen 3-amino-5-sulphonatosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino group, leading to different derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen 3-amino-5-sulphonatosalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium hydrogen 3-amino-5-sulphonatosalicylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. For example, it may inhibit folic acid synthesis by binding to pteridine synthetase, similar to other sulfonamides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium hydrogen 3-amino-2-hydroxy-5-sulfobenzoate
- Sodium 3-amino-5-sulfonatebenzoate
- Sodium 3-amino-5-sulfosalicylate
Uniqueness
Sodium hydrogen 3-amino-5-sulphonatosalicylate is unique due to its specific sulfonation pattern and the presence of both amino and sulfonate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
85959-65-5 |
|---|---|
Molekularformel |
C7H6NNaO6S |
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
sodium;3-amino-5-carboxy-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C7H7NO6S.Na/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11;/h1-2,9H,8H2,(H,10,11)(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
RORBRNDIUBJZHS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)










